4-(Cyanomethyl)phthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

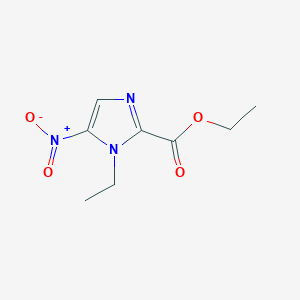

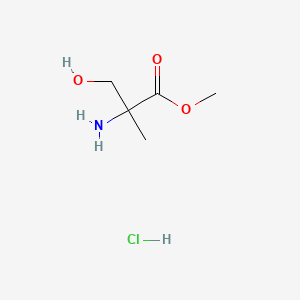

4-(Cyanomethyl)phthalonitrile is a chemical compound with the molecular formula C10H5N3 and a molecular weight of 167.17 .

Synthesis Analysis

The synthesis of phthalocyanines, which are essential heterocyclic nitrogen conjugated compounds, has gained more attention due to their unique physical and chemical properties . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis

The molecular structure of this compound is analyzed using various techniques such as 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Chemical Reactions Analysis

The cyclotetramerization reaction of the phthalonitrile into the peripherally tetrasubstituted zinc(II) phthalocyanine was accomplished with anhydrous Zn(OAc)2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and n-pentanol .Physical And Chemical Properties Analysis

Phthalocyanines have remarkable properties such as high chemical, thermal, and light stability. They display long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .科学的研究の応用

Textile Applications :

- Novel water-soluble metallophthalocyanines supported on cotton fabric have been developed for potential use in the textile industry, optical applications, and as air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).

Catalytic Activity :

- New soluble Co(II) and Fe(II) phthalocyanines, synthesized from phthalonitrile derivatives, have shown effectiveness as catalysts in the oxidation of cyclohexene, indicating potential applications in chemical processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Polymer and Resin Development :

- Research into phthalonitrile-based resins, such as self-curing triphenol A-based phthalonitrile resin precursors, highlights their potential in high-performance composites for use in aerospace, shipping, machinery, and other high-tech fields (Hu et al., 2018).

- Novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines have been synthesized, exhibiting properties suitable for electrochromic applications and volatile organic compounds sensing and adsorption (Günay et al., 2018).

Antioxidant and Antibacterial Properties :

- Some phthalonitrile derivatives have been found to exhibit significant antioxidant and antibacterial activities, suggesting potential use in healthcare and material science applications (Ağırtaş et al., 2014).

Electronic and Optical Applications :

- Phthalocyanine compounds with 4-(Cyanomethyl)phthalonitrile derivatives have been investigated for their nonlinear optical properties, making them candidates for applications in organic electronics and photonics (Çavuş et al., 2022).

High-Performance Materials :

- The synthesis of novel high-temperature vinylpyridine-based phthalonitrile polymers with good mechanical properties suggests their utility in creating materials that are resistant to extreme temperatures and have applications in various industrial sectors (Wang et al., 2018).

作用機序

Target of Action

It is known that this compound is used in the polymerization process of phthalonitrile resins .

Mode of Action

The mode of action of 4-(Cyanomethyl)phthalonitrile is primarily through its role in the polymerization process of phthalonitrile resins . It is used as a catalyst in this process, facilitating the formation of the polymer structure .

Biochemical Pathways

It is known to be involved in the polymerization process of phthalonitrile resins . This suggests that it may influence pathways related to polymer synthesis and structure formation.

Result of Action

The result of the action of this compound is the successful polymerization of phthalonitrile resins . This compound acts as a catalyst, facilitating the formation of the polymer structure .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(cyanomethyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJEZLMBRPHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)

![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619837.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2619838.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2619841.png)